![molecular formula C14H14N6O4 B14004112 4-[(E)-{2-Amino-4-[(carboxymethyl)amino]-6-methylpyrimidin-5-yl}diazenyl]benzoic acid CAS No. 93432-76-9](/img/structure/B14004112.png)
4-[(E)-{2-Amino-4-[(carboxymethyl)amino]-6-methylpyrimidin-5-yl}diazenyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-amino-4-(carboxymethylamino)-6-methyl-pyrimidin-5-yl]diazenylbenzoic acid is a complex organic compound with a unique structure that includes a pyrimidine ring and a benzoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-amino-4-(carboxymethylamino)-6-methyl-pyrimidin-5-yl]diazenylbenzoic acid typically involves multiple steps. One common method includes the diazotization of an aromatic amine followed by coupling with a pyrimidine derivative. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to achieve high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-amino-4-(carboxymethylamino)-6-methyl-pyrimidin-5-yl]diazenylbenzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines or alcohols.
Wissenschaftliche Forschungsanwendungen
4-[2-amino-4-(carboxymethylamino)-6-methyl-pyrimidin-5-yl]diazenylbenzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-[2-amino-4-(carboxymethylamino)-6-methyl-pyrimidin-5-yl]diazenylbenzoic acid involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or activation, which can result in therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[2-amino-4-(carboxymethylamino)-6-methyl-pyrimidin-5-yl]diazenylbenzoic acid
- 4-[2-amino-4-(carboxymethylamino)-6-methyl-pyrimidin-5-yl]diazenylbenzoic acid derivatives
- Other pyrimidine-based compounds
Uniqueness
4-[2-amino-4-(carboxymethylamino)-6-methyl-pyrimidin-5-yl]diazenylbenzoic acid is unique due to its specific structure, which allows for diverse chemical reactivity and potential biological activity. Its combination of a pyrimidine ring and a benzoic acid moiety provides a versatile scaffold for further chemical modifications and applications.
Eigenschaften
CAS-Nummer |
93432-76-9 |
|---|---|
Molekularformel |
C14H14N6O4 |
Molekulargewicht |
330.30 g/mol |
IUPAC-Name |
4-[[2-amino-4-(carboxymethylamino)-6-methylpyrimidin-5-yl]diazenyl]benzoic acid |
InChI |
InChI=1S/C14H14N6O4/c1-7-11(12(16-6-10(21)22)18-14(15)17-7)20-19-9-4-2-8(3-5-9)13(23)24/h2-5H,6H2,1H3,(H,21,22)(H,23,24)(H3,15,16,17,18) |
InChI-Schlüssel |
ZTNRHANOJSQXQY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC(=N1)N)NCC(=O)O)N=NC2=CC=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-methyl-1,3-thiazol-2-yl)carbamothioyl]benzamide](/img/structure/B14004030.png)

![9-Amino-6-[methylthio]-9H-purine](/img/structure/B14004036.png)

![{4-[(1,3-Thiazol-4-ylcarbonyl)amino]phenyl}boronic acid](/img/structure/B14004047.png)

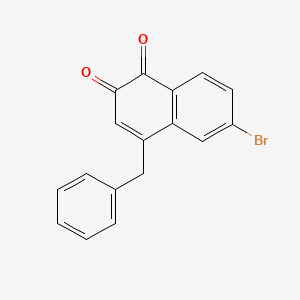
![4-({6-[(4-Sulfamoylbenzyl)amino]-9h-purin-9-yl}methyl)benzenesulfonamide](/img/structure/B14004058.png)
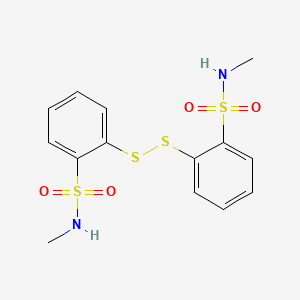
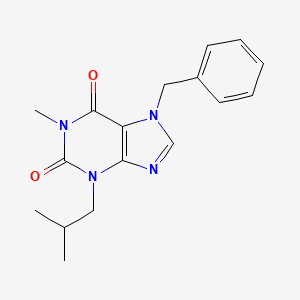

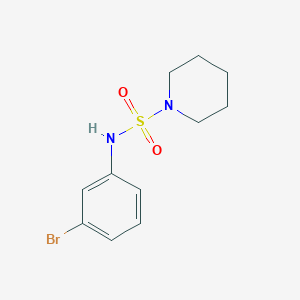
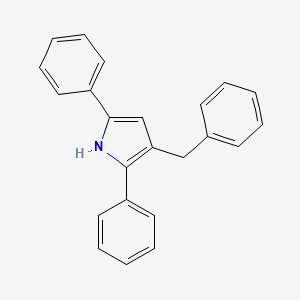
![(3S,4R)-N-[(Z)-1-(3-bromophenyl)ethylideneamino]-2-oxo-4-phenylpyrrolidine-3-carboxamide](/img/structure/B14004103.png)
